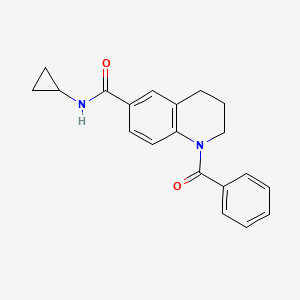
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ or BTQ-7, is a synthetic compound that has gained attention in recent years for its potential use in scientific research.
Wirkmechanismus
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 acts as a selective sigma-1 receptor agonist, meaning it activates these receptors. Sigma-1 receptors are located primarily in the endoplasmic reticulum of cells and are involved in modulating calcium signaling and protein folding. Activation of sigma-1 receptors by this compound-7 has been shown to have a variety of effects on cellular function, including modulation of neurotransmitter release and regulation of ion channels.
Biochemical and Physiological Effects:
Studies have shown that this compound-7 can have a variety of effects on biochemical and physiological processes. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. This compound-7 has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 is its selectivity for sigma-1 receptors, which allows for more precise investigation of the role of these receptors in physiological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous ligands that bind to sigma-1 receptors.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and chronic pain. Additionally, further investigation into the mechanism of action of this compound-7 and its effects on cellular function could provide insights into the role of sigma-1 receptors in these processes. Finally, the development of more selective sigma-1 receptor agonists could provide new tools for investigating the function of these receptors in health and disease.
Synthesemethoden
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can be synthesized through a multi-step process starting with commercially available cyclohexanone. The synthesis involves the formation of a tetrahydroquinoline ring followed by the introduction of a benzoyl group and a cyclopropyl group. The final step involves the formation of the carboxamide group. The synthesis of this compound-7 has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to sigma-1 receptors, which are involved in a variety of physiological processes including pain, cognition, and mood regulation. This compound-7 has been used in studies to investigate the role of sigma-1 receptors in these processes.
Eigenschaften
IUPAC Name |
1-benzoyl-N-cyclopropyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)16-8-11-18-15(13-16)7-4-12-22(18)20(24)14-5-2-1-3-6-14/h1-3,5-6,8,11,13,17H,4,7,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNWESRVHKRODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)

![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)


![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)



![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)